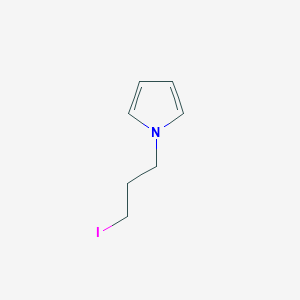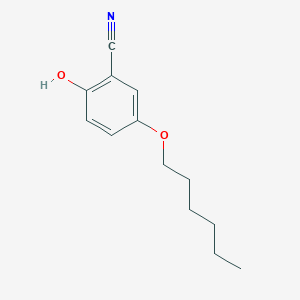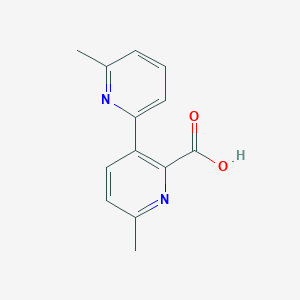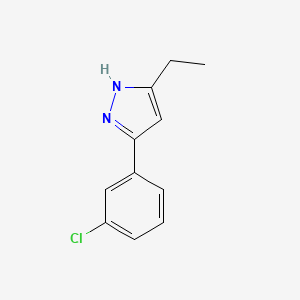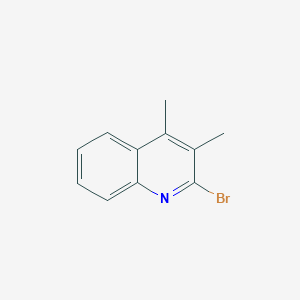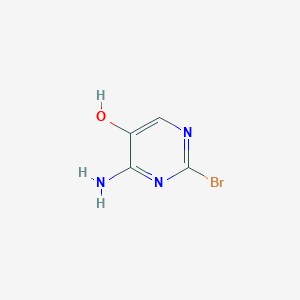
4-Amino-2-bromopyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-bromopyrimidin-5-ol is an organic compound with the molecular formula C4H4BrN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromopyrimidin-5-ol typically involves the bromination of pyrimidine derivatives followed by amination. One common method starts with 2-bromo-4-nitropyrimidine, which is then reduced to 4-amino-2-bromopyrimidine using reducing agents like iron powder and acetic acid . The final step involves the hydroxylation of the pyrimidine ring to introduce the hydroxyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromopyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amino and hydroxyl groups.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
4-Amino-2-bromopyrimidin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromopyrimidin-5-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-bromopyridine: Similar structure but with a pyridine ring instead of pyrimidine.
2-Amino-4-bromopyrimidine: Similar but with the amino and bromine groups at different positions.
Properties
Molecular Formula |
C4H4BrN3O |
|---|---|
Molecular Weight |
190.00 g/mol |
IUPAC Name |
4-amino-2-bromopyrimidin-5-ol |
InChI |
InChI=1S/C4H4BrN3O/c5-4-7-1-2(9)3(6)8-4/h1,9H,(H2,6,7,8) |
InChI Key |
GOYQSQXNYNLFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


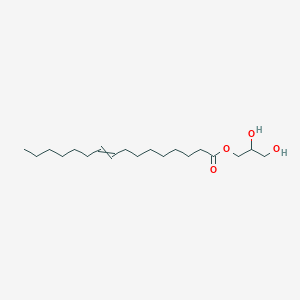

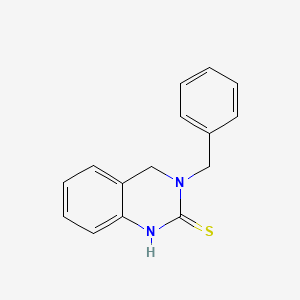
![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
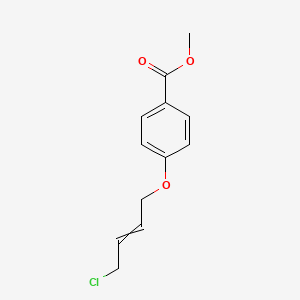
![t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
